2-Hydroxyspiro[4.5]deca-2,7-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyspiro[4.5]deca-2,7-dien-1-one is a chemical compound with the molecular formula C10H12O2 It belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Vorbereitungsmethoden
The synthesis of 2-Hydroxyspiro[4.5]deca-2,7-dien-1-one can be achieved through a three-component condensation reaction. This involves the reaction of 1- or 2-methoxynaphthalene with isobutyraldehyde (or isobutylene oxide) and nitriles in the presence of concentrated sulfuric acid . The reaction conditions are crucial for the successful formation of the spiro compound, and the process typically requires careful control of temperature and reaction time.
Analyse Chemischer Reaktionen
2-Hydroxyspiro[4.5]deca-2,7-dien-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, nitriles, and isobutyraldehyde . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with nitriles in concentrated sulfuric acid can lead to the formation of different spiro compounds depending on the nature of the substituent .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyspiro[4In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it has been investigated for its potential antibacterial and antifungal properties . Additionally, this compound has applications in the industrial sector, particularly in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 2-Hydroxyspiro[4.5]deca-2,7-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyspiro[4.5]deca-2,7-dien-1-one can be compared with other similar spiro compounds, such as 2-Hydroxyspiro[4.5]deca-1,6,9-trien-8-one While both compounds share a similar spiro structure, they differ in the position and nature of their functional groupsOther similar compounds include 1-R-3,3-dimethylbenzo[i]-2-azaspiro[4.5]deca-1,6-dien-8-ones and 1-R-3,3-dimethylbenzo[i]-2-azaspiro[4.5]deca-1,7-dien-6-ones .
Eigenschaften
CAS-Nummer |
63064-11-9 |
---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-hydroxyspiro[4.5]deca-2,8-dien-4-one |
InChI |
InChI=1S/C10H12O2/c11-8-4-7-10(9(8)12)5-2-1-3-6-10/h1-2,4,11H,3,5-7H2 |
InChI-Schlüssel |
JSYZRNFZUUKFMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=C1)CC=C(C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.